molecular formula C12H18Cl3FN2 B2798764 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286265-33-5

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2798764
CAS RN: 1286265-33-5
M. Wt: 315.64
InChI Key: ADWYFZWJYSHHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound used for research and development . It has a chemical formula of C12H16ClFN2・2HCl and a molecular weight of 315.64 . It is also known by the product code PK01079E-1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The benzyl group is substituted with chlorine and fluorine atoms .


Physical And Chemical Properties Analysis

This compound is a substance with a chemical formula of C12H16ClFN2・2HCl and a molecular weight of 315.64 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Structural and Conformational Analysis

A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a closely related compound, emphasizing the solid and solution conformations and their similarities. This type of analysis is crucial for understanding the physical and chemical properties of compounds like "1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride" (Ribet et al., 2005).

Synthesis and Radiolabeling

Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist, highlighting a module-assisted two-step one-pot procedure. Such synthetic methodologies could be applicable to the synthesis of "1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride" for various research applications, including radiolabeling for biological studies (Mäding et al., 2006).

Evaluation as Anti-tubercular Agents

The evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents by Odingo et al. (2014) provides an example of how structurally related compounds are assessed for their potential as lead candidates for drug discovery. This suggests the potential for "1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride" to be explored in similar biological contexts (Odingo et al., 2014).

Nucleophilic Ring-Opening Reactions

Scheunemann et al. (2011) investigated the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines, a study that underscores the importance of understanding chemical reactivity for the synthesis of complex molecules. This knowledge could be applied to the synthesis and functionalization of "1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride" (Scheunemann et al., 2011).

Safety and Hazards

According to the safety data sheet, this compound should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought immediately . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-12-7-10(14)2-1-9(12)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWYFZWJYSHHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=C(C=C2)F)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

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